molecular formula C16H11NS B1206107 12H-Benzo[a]phenothiazine CAS No. 225-83-2

12H-Benzo[a]phenothiazine

Cat. No.: B1206107
CAS No.: 225-83-2
M. Wt: 249.3 g/mol
InChI Key: PGIGZWJIJSINOD-UHFFFAOYSA-N
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Description

12H-Benzo[a]phenothiazine (CAS Number: 225-83-2) is a tricyclic heterocyclic compound with the molecular formula C16H11NS and a molecular weight of 249.33 g/mol . This compound is a derivative of the privileged phenothiazine scaffold and serves as a versatile building block in medicinal chemistry and chemical biology research . A key area of investigation for this compound is its potent biological activity. Studies have identified it as an effective inducer of apoptosis (programmed cell death) in mammalian cell lines, including multidrug-resistant (MDR) sublines, suggesting a mechanism that can bypass common resistance pathways . Its bioactivity is further linked to its unique radical modulation capacity; unlike simpler phenothiazines, this compound can generate radicals under specific conditions and also functions as a scavenger of superoxide anion and hydroxyl radicals . This dual role in redox biology makes it a compound of interest for studying oxidative stress and its implications in disease models. Researchers utilize this compound and its derivatives to explore potential therapeutic applications, particularly in anticancer research . The compound's structure allows for further synthetic modification, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies to optimize properties like potency and selectivity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12H-benzo[a]phenothiazine
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InChI

InChI=1S/C16H11NS/c1-2-6-12-11(5-1)9-10-15-16(12)17-13-7-3-4-8-14(13)18-15/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PGIGZWJIJSINOD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H11NS
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DSSTOX Substance ID

DTXSID8059760
Record name 12H-Benzo[a]phenothiazine
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Molecular Weight

249.3 g/mol
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CAS No.

225-83-2, 28453-74-9
Record name 12H-Benzo[a]phenothiazine
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Record name Benzo(a)phenothiazine
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Synthetic Methodologies and Reaction Pathways for 12h Benzo a Phenothiazine and Its Derivatives

Established Synthetic Routes to the 12H-Benzo[a]phenothiazine Core

Traditional methods for constructing the this compound skeleton have historically relied on robust reactions that form the central thiazine (B8601807) ring or assemble the precursor diarylamine.

The critical step in many syntheses is the formation of the sulfur- and nitrogen-containing central thiazine ring. Two primary strategies have been established for this transformation.

One of the most fundamental methods is the direct thionation of a suitable diarylamine precursor, N-(phenyl)-1-naphthylamine or its derivatives, with elemental sulfur at elevated temperatures. This approach is a variation of the Bernthsen synthesis, first reported in 1883 for the parent phenothiazine (B1677639) compound from diphenylamine (B1679370) and sulfur. wikipedia.orgresearchgate.net The reaction often requires a catalyst, such as iodine, to facilitate the cyclization and evolution of hydrogen sulfide (B99878). researchgate.net While historically significant, this method often suffers from harsh reaction conditions and the production of toxic byproducts. acs.org

A more targeted approach involves the condensation reaction between a naphthoquinone derivative and an aminothiophenol. For instance, the reaction of 2-aminothiophenol (B119425) with 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone leads to the formation of a benzo[a]phenothiazinedione. sci-hub.st The proposed mechanism involves an initial nucleophilic attack by the amine, followed by the opening of the epoxide ring, subsequent oxidation, and finally cyclization to yield the fully aromatized angular phenothiazine system. sci-hub.st A similar strategy has been employed in the synthesis of 5-Hydroxy-1,4-dihydro-12H-benzo[a]phenothiazine from 2-aminothiophenol and 4a,5,8,8a-tetrahydro-1,4-naphtoquinone in the presence of hydrochloric acid. prepchem.com

The "fusion" aspect of synthesizing the this compound core refers to strategies that start with precursors already containing the requisite naphthalene (B1677914) and benzene (B151609) rings. The key challenge is the formation of the diarylamine bond that links these two moieties.

The Ullmann condensation and the related Goldberg reaction are classical copper-promoted methods used to form this crucial C-N bond. wikipedia.orgjmedchem.com This reaction typically involves the coupling of an aryl halide (e.g., a halobenzene derivative) with an amine (e.g., 1-naphthylamine) or vice-versa, at high temperatures in a polar solvent. wikipedia.orgnih.gov While effective, traditional Ullmann conditions are often harsh, requiring temperatures exceeding 200°C and stoichiometric amounts of copper. wikipedia.org Modern variations have improved upon this by using soluble copper catalysts supported by ligands, which can lower the required reaction temperature. organic-chemistry.org The resulting N-(phenyl)-1-naphthylamine serves as the direct precursor for the sulfur-mediated cyclization described previously.

Novel and Green Chemistry Approaches in this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for constructing the phenothiazine framework.

Transition metal catalysis has revolutionized the synthesis of phenothiazine-type structures, offering milder conditions and broader functional group tolerance compared to classical methods. jmedchem.com While palladium and copper catalysts have been employed, iron-catalyzed reactions have emerged as a particularly attractive green chemistry alternative due to iron's low cost and low toxicity. researchgate.netacs.org

An efficient method for phenothiazine synthesis utilizes a domino iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.netacs.orgacs.org This approach can construct the phenothiazine core in a tandem process from precursors like 2-bromoanilines and 2-bromobenzenethiols. This iron-catalyzed protocol addresses many issues seen with palladium and copper systems, such as poor substrate scope and long reaction times. acs.orgacs.org

Catalyst SystemPrecursorsKey Advantages
Iron (e.g., FeSO₄) 2-haloanilines, 2-halothiophenolsLow cost, low toxicity, environmentally benign, efficient domino reaction. researchgate.netacs.org
Copper (e.g., CuI) 2-haloanilines, 2-halothiophenolsWell-established for C-N and C-S coupling (Ullmann/Goldberg type). jmedchem.com
Palladium Halogenated diphenyl sulfidesHigh efficiency and selectivity for C-N bond formation (Buchwald-Hartwig type). jmedchem.com

Microwave-assisted organic synthesis (MAOS) has been established as a powerful tool for accelerating the synthesis of heterocyclic compounds, including phenothiazines. nih.govorientjchem.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields compared to conventional heating methods. nih.govorientjchem.org This technique has been successfully applied to key steps in phenothiazine synthesis, such as the thionation of diarylamines and various cyclization reactions. nih.govorientjchem.org The rapid, uniform heating provided by microwaves minimizes the formation of thermal degradation byproducts. orientjchem.org

Reaction StepConventional Method (Time)Microwave Method (Time)Yield Improvement
Thionation of Diarylamine 4 - 6 hours1 - 2 minutesOften significant semanticscholar.org
Cyclization Reactions Several hours10 - 30 minutesReported nih.gov

Photochemical methods, which use light to initiate reactions, represent another frontier in green synthesis. While specific photochemical routes to this compound are not widely documented, related syntheses highlight the potential of this approach. For example, a visible-light-mediated aza Paternò–Büchi reaction has been developed for the synthesis of benzo[f] mdpi.comnih.govthiazepine 1,1-dioxides, demonstrating the utility of photochemical strategies in constructing complex sulfur-nitrogen heterocyclic systems. rsc.org

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and improving yields. The mechanisms for phenothiazine synthesis vary significantly between classical and modern catalytic methods.

The classical Bernthsen synthesis, involving the reaction of a diarylamine with sulfur at high temperatures, is believed to proceed through radical intermediates. mdpi.com The process involves the elimination of hydrogen sulfide as the thiazine ring is formed. researchgate.net

In contrast, modern transition-metal-catalyzed reactions follow more defined pathways. The iron-catalyzed domino reaction is proposed to involve oxidative C-N coupling. nih.gov Mechanistic studies, including electron paramagnetic resonance (EPR) spectroscopy, suggest the formation of a phenothiazine radical from the parent compound under oxidative conditions, which then participates in the coupling steps. nih.gov For Ullmann-type reactions, the mechanism involves copper(I) species (amides, thiolates, etc.) which react with the aryl halide. wikipedia.org The cycle is often depicted as involving an oxidative addition of the aryl halide to the Cu(I) complex, followed by reductive elimination to form the new C-N or C-S bond. organic-chemistry.org

Scale-Up Considerations for Laboratory to Research Production

The transition of a synthetic route for this compound and its derivatives from a laboratory benchtop (milligram-to-gram scale) to larger research production or pilot scale (multi-gram to kilogram scale) introduces a distinct set of challenges that extend beyond simple proportional multiplication of reagents. Successful scale-up requires a thorough re-evaluation of the entire process, focusing on safety, efficiency, cost-effectiveness, and product consistency. Key considerations involve reaction kinetics, heat and mass transfer, downstream processing, and the adoption of enabling technologies.

Fundamental Challenges in Scaling Synthesis

Several operational and chemical challenges are inherent in the scale-up of complex heterocyclic compound syntheses. Laboratory procedures often prioritize discovery and flexibility, while larger-scale production prioritizes robustness, reproducibility, and safety.

Heat Transfer: Exothermic or endothermic reactions that are easily managed in a small flask with an ice bath or heating mantle become significant challenges in large reactors. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation or distribution less efficient. This can lead to thermal runaways, side reactions, or product degradation. For instance, the formation of organometallic intermediates, sometimes used in phenothiazine synthesis, can be highly exothermic, posing a significant safety risk at a larger scale if not properly controlled. cdnsciencepub.com

Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants, reagents, and catalysts is critical for consistent reaction outcomes. Inadequate mixing in large vessels can create localized "hot spots" of high concentration, leading to impurities and reduced yields. The viscosity of the reaction mixture and the potential for solid precipitation can further complicate efficient stirring.

Reagent Addition and Control: The rate of reagent addition, often trivial at the lab scale, becomes a critical process parameter during scale-up. Slow, controlled addition is often necessary to manage exotherms and minimize side-product formation.

Downstream Processing and Purification: Methods like column chromatography, which are standard for purification in the laboratory, are often impractical and economically unviable for kilogram-scale production. Developing robust, scalable purification methods such as crystallization or distillation is a primary concern. mdpi.com The selection of appropriate solvents for crystallization is a crucial step, as it directly impacts purity, yield, and crystal morphology. mdpi.com

ParameterLaboratory Scale (Grams)Research Production Scale (Kilograms)
Primary Goal Proof-of-concept, yield optimizationReproducibility, process safety, cost-efficiency
Heat Management Simple heating/cooling bathsJacketed reactors, internal cooling coils, precise temperature control
Mixing Magnetic stir barsMechanical overhead stirrers (e.g., impeller, anchor), baffles
Purification
  • Preparative TLC
  • Column chromatography
  • Recrystallization
  • Distillation
  • Filtration
  • Process Control Manual monitoringAutomated process control systems (e.g., temperature probes, automated addition)

    Adapting Synthetic Routes for Scale

    Not all synthetic routes are equally amenable to scale-up. Classical methods for phenothiazine synthesis, such as the reaction of a diphenylamine with elemental sulfur using an iodine catalyst, often suffer from low yields and the formation of side products, complicating purification at a larger scale. jmedchem.com Modern synthetic strategies, while potentially more efficient, must be evaluated for scalability.

    Catalyst Cost and Recovery: Transition metal-catalyzed cross-coupling reactions can provide high yields and selectivity. However, the high cost of precious metal catalysts (e.g., palladium) can be prohibitive for large-scale production. jmedchem.com Furthermore, catalyst recovery and removal from the final product to meet regulatory purity standards can be challenging. The development of methods using less expensive and more abundant metals, such as iron, is an active area of research to address these issues. researchgate.net

    Reagent Selection and Stoichiometry: Reagents that are easy to handle in the lab may be problematic at scale due to cost, toxicity, or instability. The use of economical and readily available starting materials is crucial. cdnsciencepub.com Process optimization often involves fine-tuning the stoichiometry of reagents to maximize the conversion of the limiting starting material and simplify purification.

    Solvent Choice and Volume: The choice of solvent impacts reaction kinetics, solubility of intermediates and products, and ease of workup. On a large scale, factors like solvent cost, flammability, toxicity, and environmental impact become paramount. Minimizing solvent volume (i.e., increasing reaction concentration) is generally desirable to improve throughput and reduce waste, but this must be balanced against potential issues with mixing and heat transfer.

    MethodAdvantages for Scale-UpChallenges for Scale-Up
    Classical (e.g., Diphenylamine + Sulfur) Inexpensive starting materials.Often low yields, harsh conditions (high temperatures), significant side products. jmedchem.com
    Ullmann Condensation Improved yields over classical methods.Requires copper catalyst, potentially high temperatures, and stoichiometric base. jmedchem.com
    Transition Metal Catalysis (e.g., Pd, Fe) High yields and selectivity, milder conditions.Cost and toxicity of precious metal catalysts, need for catalyst recovery/removal. jmedchem.comresearchgate.net
    Continuous Flow Synthesis Superior heat/mass transfer, enhanced safety, high reproducibility, potential for automation. researchgate.netresearchgate.netRequires specialized equipment, initial process development can be intensive.

    Enabling Technologies: Continuous Flow Chemistry

    To overcome many of the limitations of traditional batch processing, continuous flow chemistry has emerged as a powerful tool for the scale-up of active pharmaceutical ingredient (API) synthesis, including phenothiazine derivatives. researchgate.netdrreddys.com In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This approach offers several advantages:

    Enhanced Safety and Control: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling precise temperature control and safe handling of highly exothermic reactions. researchgate.netresearchgate.net

    Improved Yield and Purity: Superior mixing and temperature control in flow reactors often lead to cleaner reaction profiles, higher yields, and fewer impurities compared to batch processes. jmedchem.com

    Seamless Scalability: Scaling up in a flow system is typically achieved by "numbering up" (running multiple reactors in parallel) or by extending the run time, rather than by increasing the reactor size. This avoids the complex re-optimization required for large batch reactors. A feasibility study on the synthesis of phenothiazine antipsychotics demonstrated that a multi-step process could be efficiently telescoped in a flow system, achieving high conversion in minutes. researchgate.net

    The successful transition from laboratory synthesis to research-scale production of this compound hinges on a systematic approach to process development. This involves selecting a scalable synthetic route, meticulously optimizing reaction parameters to ensure safety and efficiency, developing a robust purification strategy, and considering modern technologies like continuous flow to de-risk the scale-up process and ensure consistent product quality.

    Derivatization Strategies and Analog Design

    Rational Design Principles for 12H-Benzo[a]phenothiazine Analogues

    Rational drug design for this compound analogues leverages an understanding of how chemical structure relates to biological activity. This involves both established structure-activity relationships and computational modeling techniques to guide the synthesis of new, more potent, or selective compounds.

    Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications influence the biological effects of this compound derivatives. These studies have revealed that substitutions at various positions on the phenothiazine (B1677639) core can dramatically alter activity, providing insights into their mechanism of action.

    For instance, research has shown that substituting the benzene (B151609) rings of the phenothiazine core with naphthalene (B1677914) rings leads to various benzophenothiazines, including this compound, with notable anticancer activity. unl.edu Specifically, this compound and its derivatives substituted with methyl groups at the 9- and 10-positions have demonstrated significant potential in inducing monocytic differentiation in human myelogenous leukemic cell lines. unl.edu In contrast, other derivatives have shown lower activity, highlighting the sensitivity of the biological response to the substitution pattern. unl.edu

    Further SAR studies on related phenothiazine structures have indicated that modifications at the C-2 position can enhance certain biological activities, such as antiferroptotic potential, while substitutions on the thiazine (B8601807) nitrogen atom (N-12) tend to decrease this specific activity. researchgate.net The antiplasmid activity of phenothiazines, for example, appears to be enhanced by the presence of electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF3) at the C-2 position, and is also influenced by the length and hydrophobicity of the side chain at the N-10 position of the parent phenothiazine structure. researchgate.net Quantum-chemical calculations suggest that the nitrogen atom at position 12 might be the origin of radical generation by active benzo[a]phenothiazines, which influences their biological activities. researchgate.net

    Table 1: Summary of Key SAR Findings for Benzo[a]phenothiazine and Related Analogues This table is interactive. Click on the headers to sort the data.

    Position of Modification Substituent Observed Effect on Activity Reference
    C-9 and C-10 Methyl (-CH3) Increased potential to induce monocytic differentiation in leukemic cells. unl.edu
    C-2 (on phenothiazine core) Chloro (-Cl), Trifluoromethyl (-CF3) Enhanced antiplasmid activity. researchgate.net
    C-2 (on phenothiazine core) General modification Increased antiferroptotic potential. researchgate.net
    N-12 Alkyl/Aryl groups Decreased antiferroptotic activity. researchgate.net
    N-12 - Implicated in radical generation. researchgate.net

    Computational methods are increasingly employed to guide the design of novel this compound analogues. These methods can be broadly categorized as ligand-based and structure-based approaches. dokumen.pub

    Ligand-based design focuses on a set of molecules known to be active and derives a hypothetical pharmacophore model. This approach is useful when the three-dimensional structure of the biological target is unknown. dokumen.pub Techniques like quantitative shape-based comparison have been used for related azaphenothiazine derivatives to identify potentially significant steric, electronic, and lipophilic properties that correlate with experimental anticancer activities. mdpi.com

    Structure-based design relies on the known 3D structure of the biological target, such as a receptor or enzyme. dokumen.pub Molecular docking, a key technique in this approach, predicts how a ligand (the drug molecule) binds to its target. niscpr.res.in For phenothiazine derivatives, docking studies have been performed with targets like the dopamine (B1211576) receptor to understand the stability of the drug-receptor complex and guide the design of new antipsychotic agents. niscpr.res.in These computational strategies help prioritize which novel analogues to synthesize, saving time and resources in the discovery process. dokumen.pub

    Functionalization at Key Positions of the this compound Core

    The synthesis of new analogues primarily involves chemical reactions at two main sites: the nitrogen atom of the central thiazine ring and the aromatic ring systems.

    The hydrogen atom on the nitrogen at position 12 is a common site for derivatization. Various substituents can be introduced at this position, leading to changes in the molecule's properties. Stable N-benzoylated, N-alkylated, or N-arylated phenothiazines have been synthesized. mdpi.com For example, 12-phenyl-12H-benzo[a]phenothiazine has been created, demonstrating the feasibility of adding aryl groups at this position. researchgate.net Similarly, N-phosphorylation of the phenothiazine core has also been reported. mdpi.comresearchgate.net Another example, although on the isomeric benzo[b]phenothiazine scaffold, is the synthesis of 12-aminoacetyl derivatives, which involves attaching an aminoacetyl group to the nitrogen atom. rsc.org These modifications significantly impact the molecule's steric and electronic properties, which in turn can influence biological activity. researchgate.net

    Modifications to the aromatic rings of the this compound structure provide another avenue for creating diverse analogues. Substituents can be introduced at various positions, leading to a wide range of derivatives.

    Examples of ring-substituted derivatives include:

    Methyl Substitution: 9-methyl-12H-benzo[a]phenothiazine has been identified as a particularly active compound against certain cancers. unl.edu

    Sulphonamide Substitution: The synthesis of N-(this compound-9-yl) benzenesulphonamide and its nitro-substituted analogue has been achieved by reacting 12H-benzo[a]phenothiazin-9-amine with the corresponding arylsulphonyl chlorides. b-cdn.netresearchgate.net This demonstrates the functionalization of the 9-position.

    Dione Formation: The creation of benzo[a]phenothiazine-3,4-dione derivatives has been reported through the reaction of 2,3-dihydro-2,3-epoxy-1,4-naphthoquinone with substituted anilines. researchgate.net

    Furthermore, replacing the benzene rings in the phenothiazine core with nitrogen-containing heterocycles like quinoline (B57606) leads to new classes of compounds, such as tetracyclic azaphenothiazines. unl.edu

    Table 2: Examples of Functionalization on the this compound Core This table is interactive. Click on the headers to sort the data.

    Position Reaction Type Resulting Derivative Class Reference
    N-12 N-Arylation 12-Phenyl-12H-benzo[a]phenothiazine researchgate.net
    N-12 N-Acylation 12-Aminoacetyl-12H-benzo[b]phenothiazines* rsc.org
    N-12 N-Phosphorylation N-Phosphorylated phenothiazines mdpi.comresearchgate.net
    C-9 Methylation 9-Methyl-12H-benzo[a]phenothiazine unl.edu
    C-9 Sulphonamide linkage N-(this compound-9-yl) benzenesulphonamides b-cdn.netresearchgate.net
    C-3, C-4 Oxidation/Cyclization Benzo[a]phenothiazine-3,4-diones researchgate.net

    Note: This example is for the benzo[b] isomer but illustrates a potential N-substitution strategy.

    Synthesis of Hybrid Molecules Incorporating the this compound Moiety

    Molecular hybridization is a strategy that combines the this compound scaffold with other pharmacologically active moieties to create a single hybrid molecule. This approach aims to develop compounds with improved or novel biological profiles.

    A prominent example is the combination of the phenothiazine structure with other heterocyclic systems. The replacement of one of the benzene rings in the phenothiazine core with a quinoline ring results in angularly fused azaphenothiazines, such as quino[3,4-b]benzothiazines (also known as benzo[a]-1-azaphenothiazines). unl.eduijmca.com

    Another hybridization strategy involves linking the phenothiazine core to different molecular fragments. For instance, phenothiazine has been incorporated with 1,2,3-triazole moieties to produce hybrid compounds with significant antimicrobial activity. nih.gov Similarly, linking a substituted benzenesulphonamide group to the 9-position of the this compound core creates a sulphonamide-phenothiazine hybrid. b-cdn.net These hybrid molecules integrate the structural features of both parent compounds, potentially leading to synergistic or additive effects and offering a promising avenue for the development of new therapeutic leads.

    Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries

    The principles of combinatorial chemistry and high-throughput synthesis (HTS) have become indispensable in modern drug discovery and materials science, enabling the rapid generation and screening of large, systematically varied compound libraries. units.itcore.ac.uk These strategies aim to accelerate the discovery of new molecules with desired properties by exploring vast chemical space efficiently. units.itresearchgate.net While the direct application of these high-throughput methodologies specifically to this compound is an emerging area, the extensive use of such techniques for the broader phenothiazine and related heterocyclic scaffolds provides a robust framework for developing this compound libraries.

    The generation of phenothiazine-based libraries typically employs parallel synthesis techniques, predominantly in the solution phase, often aided by polymer-supported reagents or "catch-and-release" purification strategies to streamline the workflow. units.itresearchgate.net These methods allow for the systematic introduction of multiple points of diversity into the core structure.

    A common approach begins with the synthesis of a core scaffold, which is then elaborated in a parallel fashion. For phenothiazine-related structures, this often involves the N-alkylation or N-acylation of the central nitrogen atom. acs.orgmdpi.com For instance, a library of phenothiazine derivatives was synthesized starting from various substituted phenothiazines, which were first reacted with chloroacetyl chloride or chloropropionyl chloride to form intermediate acyl chlorides. These intermediates were then treated with a diverse set of primary and secondary amines in a parallel format to yield a library of 10-carboxamide derivatives. acs.org This strategy allows for variation at both the substituent on the phenothiazine ring and the amine component of the amide side chain.

    Solution-phase parallel synthesis is a favored method for creating such libraries. researchgate.net This approach avoids the challenges associated with solid-phase synthesis, such as linker cleavage and on-bead reaction monitoring. To facilitate purification, which can be a bottleneck in solution-phase synthesis, scavenger resins or catch-and-release protocols are often employed. units.it For example, a catch-and-release strategy using a polymer-bound sulfonic acid has been effectively used to synthesize and purify libraries of 1,3-thiazines. units.it In this method, the acidic resin not only catalyzes the cyclization reaction but also selectively captures the basic product, allowing unreacted starting materials and non-basic byproducts to be washed away. The pure product is then released from the resin. units.it A similar strategy could be envisioned for the purification of basic this compound derivatives.

    The Mannich reaction is another powerful tool for generating diversity in phenothiazine libraries. nih.gov This three-component reaction, involving an active hydrogen-containing compound (like a sulfonamide derivative of phenothiazine), formaldehyde, and a secondary amine, can rapidly produce a wide array of N-Mannich bases, introducing significant structural variety. nih.gov

    The table below outlines a representative high-throughput synthesis approach for generating a library of N-substituted phenothiazine analogs, a strategy directly adaptable for the this compound core. The process involves two main steps: the creation of an activated intermediate and its subsequent reaction with a diverse set of building blocks.

    Table 1: Representative Parallel Synthesis Scheme for a Phenothiazine Library

    StepReactionReagent Class 1 (R¹)Reagent Class 2 (R²)Product Class
    1 N-AcylationSubstituted 10H-PhenothiazinesChloroacetyl Chloride10-(2-Chloroacetyl)-10H-phenothiazine Intermediates
    2 Nucleophilic Substitution10-(2-Chloroacetyl)-10H-phenothiazine IntermediatesVarious Primary/Secondary AminesLibrary of 10-(2-Aminoacetyl)-10H-phenothiazine Derivatives

    This table illustrates a general strategy applicable to the this compound scaffold by substituting the starting material.

    Detailed research findings have demonstrated the feasibility of these parallel approaches. For example, the synthesis of novel phenothiazines via N-acylation followed by reaction with various alkylamines has been reported with specific physicochemical data for each synthesized compound. acs.org Another study describes the parallel solution-phase synthesis of 4H-benzo acs.orgmdpi.comthiazin-3-one derivatives, highlighting the use of microwave assistance to accelerate cyclization steps, a technique highly amenable to high-throughput workflows. researchgate.net

    By combining these established combinatorial strategies—such as solution-phase parallel synthesis, the use of supported reagents for simplified purification, and versatile reactions like N-acylation and the Mannich reaction—large and diverse libraries of this compound analogs can be efficiently constructed for screening in various biological and material science applications.

    Advanced Spectroscopic and Structural Characterization of 12h Benzo a Phenothiazine

    Elucidation of Molecular Structure via High-Resolution Techniques

    High-resolution spectroscopic and crystallographic methods are indispensable for unambiguously determining the molecular architecture of complex heterocyclic systems like 12H-Benzo[a]phenothiazine.

    Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

    Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing the precise connectivity of atoms within the this compound framework. While specific 2D NMR data for the parent this compound is not extensively detailed in the available literature, the structural assignments of its derivatives are routinely confirmed using these methods. b-cdn.net

    For instance, in the characterization of 12H-benzo[a]phenothiazin-9-amine and its sulphonamide derivatives, 1H and 13C NMR spectral data were fundamental in confirming the assigned structures. b-cdn.netpreprints.org The standard application of 2D NMR involves:

    COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the aromatic rings of the benzo[a]phenothiazine core. princeton.eduyoutube.comsdsu.edu

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. princeton.eduyoutube.comsdsu.edu

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire molecular skeleton, including the connections between different rings and substituent groups. princeton.eduyoutube.comsdsu.edu

    The analysis of N-substituted derivatives, such as 10-substituted 1,6-diazaphenothiazines, also heavily relies on a combination of these 2D NMR experiments to confirm the final structure. researchgate.net

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. mdpi.comrsc.org For derivatives of this compound, HRMS is a standard characterization technique. rsc.org For example, various phenothiazine (B1677639) derivatives have been analyzed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer. mdpi.com The accurate mass measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas.

    While a specific experimental HRMS report for the parent this compound is not detailed in the provided search results, the theoretical monoisotopic mass is a key calculated parameter.

    Table 1: Theoretical Mass Data for this compound
    CompoundMolecular FormulaMonoisotopic Mass (Da)
    This compoundC₁₆H₁₁NS249.061221

    The analysis of various phenothiazine derivatives by techniques like LC/MS/MS with electrospray ionization is a common practice for their determination in various matrices. researchgate.net

    Single-Crystal X-ray Diffraction for Solid-State Conformation

    For benzo[a]phenothiazine, crystallographic data is available, indicating that it crystallizes in the monoclinic space group P 1 21/a 1. nih.gov The unit cell parameters have been reported as a = 25.269 Å, b = 23.347 Å, c = 8.306 Å, with β = 91.710°. nih.gov This particular crystal structure contains four molecules of benzo[a]phenothiazine in the asymmetric unit. nih.gov

    The characteristic feature of the phenothiazine core is its non-planar, "butterfly" conformation. This folding along the N-S axis is a result of the inherent steric strain in the tricyclic system. researchgate.net In derivatives, the degree of this bending can be influenced by the nature and position of substituents. For example, the crystal structure of a complex derivative, (4a,12a-dihydro-12H-benzo nih.govresearchgate.netb-cdn.netmdpi.comthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, shows a folded structure with bending angles of 130.88(5)° and 131.92(8)° in the phenothiazine core. mdpi.comresearchgate.net The solid-state packing of these molecules is often stabilized by intermolecular interactions, such as π-π stacking. mdpi.comresearchgate.net

    Table 2: Crystallographic Data for Benzo[a]phenothiazine
    ParameterValueReference
    Crystal SystemMonoclinic nih.gov
    Space GroupP 1 21/a 1 nih.gov
    a (Å)25.269 nih.gov
    b (Å)23.347 nih.gov
    c (Å)8.306 nih.gov
    β (°)91.710 nih.gov
    Z'4 nih.gov

    Vibrational Spectroscopy for Detailed Molecular Insights

    Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are highly sensitive to the molecular structure and bonding. renishaw.com

    Fourier Transform Infrared (FT-IR) Spectroscopy

    FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FT-IR spectra reveal characteristic absorption bands.

    For the related compound, 12H-benzo[a]phenothiazin-9-amine, the FT-IR spectrum (KBr pellet) shows key bands at 3388 cm⁻¹ (N-H stretch), 3049 cm⁻¹ (aromatic C-H stretch), 1617 cm⁻¹ (aromatic C=C stretch), and 1300 cm⁻¹ (C-N stretch). b-cdn.netpreprints.org Its sulphonamide derivatives exhibit similar bands, with additional characteristic absorptions for the sulphonamide group, such as the S=O vibration around 1379 cm⁻¹. b-cdn.netpreprints.org

    Table 3: Characteristic FT-IR Absorption Bands for this compound Derivatives
    Vibrational ModeApproximate Wavenumber (cm⁻¹)Compound TypeReference
    N-H Stretch3350 - 3390Amine/Amide substituted b-cdn.netpreprints.org
    Aromatic C-H Stretch3050 - 3065General b-cdn.netpreprints.org
    Aromatic C=C Stretch1615 - 1625General b-cdn.netpreprints.org
    C-N Stretch1210 - 1330General b-cdn.netpreprints.org
    S=O Stretch (Sulphonamide)~1379Sulphonamide derivative preprints.org

    Raman Spectroscopy

    Raman spectroscopy provides complementary information to FT-IR, as it is based on the scattering of light rather than absorption. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal modes of aromatic systems. renishaw.com

    Electronic Structure Probing

    Probing the electronic structure of this compound involves characterizing the transitions between its electronic energy levels. Spectroscopic techniques such as UV-Vis absorption, fluorescence, and phosphorescence are pivotal in this endeavor, offering detailed insights into the molecule's ground and excited states.

    The electronic absorption spectra of this compound and its derivatives have been the subject of various studies, providing crucial information on the electronic transitions within these molecules. ingentaconnect.com The absorption spectrum is influenced by the solvent environment, a phenomenon that has been quantitatively studied to understand the nature of the electronic transitions and the charge distribution in the molecule. idexlab.com

    In a range of organic solvents with varying polarities—such as cyclohexane, ethyl ether, ethyl acetate, tetrahydrofuran, ethanol, dimethylformamide, acetonitrile (B52724), and dimethylsulfoxide—the electronic absorption spectra of this compound have been systematically recorded at room temperature (298 K). idexlab.comtandfonline.com These studies reveal that changes in solvent polarity lead to noticeable shifts in the absorption maxima. tandfonline.com Generally, two main absorption bands are observed. The shifts in the first absorption bands are relatively small, typically ranging from 2 to 7 nm, while the second bands exhibit more significant shifts of 4 to 22 nm depending on the solvent. tandfonline.com These observations suggest changes in the dipole moment of the molecule upon excitation. idexlab.com The electronic absorption spectra are attributed to π-π* transitions typical for such aromatic heterocyclic systems. mdpi.com

    The specific absorption maxima (λmax) for this compound in different solvents provide a detailed picture of its solvatochromic behavior. The data below summarizes these findings.

    Select a solvent to view the UV-Vis absorption data for this compound.

    Solventλmax (nm)log εReference

    This compound and its related compounds are known to exhibit strong native fluorescence in various organic solvents. ingentaconnect.com This luminescence is a key feature that has been extensively studied for its potential applications. nih.govbenthamscience.com The fluorescence properties, including excitation and emission spectra, are sensitive to the molecular structure and the surrounding environment. ingentaconnect.com

    Studies on this compound have detailed its fluorescence excitation and emission spectra in a variety of solvents at room temperature. idexlab.comtandfonline.com The emission spectra provide information about the energy of the first excited singlet state (S1). The difference in energy between the absorption and emission maxima, known as the Stokes shift, is an important parameter that reflects the extent of structural and electronic rearrangement in the excited state. The polarity of the solvent has been shown to influence the fluorescence spectra, which, in conjunction with absorption data, allows for the calculation of excited-state dipole moments. idexlab.comtandfonline.com These studies have found that the dipole moments in the first excited singlet state are significantly higher than in the ground state, indicating a substantial redistribution of electronic charge upon excitation. ingentaconnect.comtandfonline.com

    Phosphorescence, which is emission from the triplet excited state (T1), is another important photophysical process. While fluorescence of phenothiazine derivatives is common, phosphorescence is also observed, particularly at low temperatures (77 K). mdpi.com For some related phenothiazine derivatives, phosphorescence spectra have been recorded and analyzed, showing characteristic emission bands. mdpi.com The study of triplet states is crucial as they are involved in processes like single-electron transfer.

    The fluorescence emission maxima (λem) for this compound in different solvents are summarized below.

    Select a solvent to view the fluorescence emission data for this compound.

    Solventλem (nm)Reference

    Computational Chemistry and Theoretical Modeling of 12h Benzo a Phenothiazine

    Quantum Chemical Calculations of Electronic Properties

    Quantum chemical calculations are fundamental to understanding the electronic nature of 12H-Benzo[a]phenothiazine. These calculations solve the Schrödinger equation, approximated for complex molecules, to determine electronic structure and associated properties. unibo.it Methodologies like Density Functional Theory (DFT) have become central to studying molecules of this size, offering a balance between computational cost and accuracy. nih.gov

    Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.org It is particularly effective for optimizing molecular geometry and predicting the reactivity of complex systems like this compound. nih.govresearchgate.net Using functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G**, researchers can calculate the lowest energy conformation of the molecule. scirp.orgresearchgate.net

    A key structural feature of the phenothiazine (B1677639) core is its non-planar "butterfly" conformation, and DFT calculations can precisely determine the dihedral angle between the benzene (B151609) rings. researchgate.netnih.gov This structural information is crucial as it influences the molecule's electronic properties and intermolecular interactions. nih.gov

    DFT-based descriptors are also calculated to predict the molecule's chemical reactivity. These parameters provide a quantitative measure of how the molecule will behave in a chemical reaction.

    DescriptorSymbolSignificance
    Electronic Chemical PotentialμIndicates the tendency of electrons to escape from a system. researchgate.net
    Chemical HardnessηMeasures the resistance to a change in electron distribution. researchgate.netscirp.org
    Global SoftnessSThe reciprocal of hardness, indicating the molecule's polarizability. scirp.org
    Electrophilicity IndexωQuantifies the ability of a molecule to accept electrons. researchgate.netscirp.org
    Dipole MomentμIndicates the overall polarity of the molecule, which influences solubility and intermolecular interactions. scirp.org

    Furthermore, the Molecular Electrostatic Potential (MESP) surface can be generated from DFT calculations. The MESP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions and intermolecular interactions. jksus.org

    Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The distribution and energy of these orbitals are critical for determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.net

    The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests that the molecule is more easily excitable and generally more reactive. samipubco.comrsc.org This energy gap is directly related to the charge transfer capabilities within the molecule. samipubco.com For this compound, FMO analysis helps to understand its potential as an electron-donating component in various applications.

    Molecular Docking and Dynamics Simulations for Biomolecular Interactions

    Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or nucleic acid. nih.gov

    Molecular docking predicts the preferred orientation of the ligand when bound to the receptor's active site. researchgate.netbiotech-asia.org This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity. ekb.eg The results provide insights into the binding mode and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ekb.eg

    Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the complex over time. nih.govnih.gov MD simulations provide a more detailed view of the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. biointerfaceresearch.comresearchgate.net These simulations can reveal conformational changes upon ligand binding and provide a more accurate estimation of the binding free energy.

    Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical molecular descriptors)

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For this compound and its derivatives, QSAR studies rely on the calculation of theoretical molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's structure and properties.

    The process involves several steps:

    Data Set Preparation : A series of benzo[a]phenothiazine derivatives with known biological activities is selected.

    Descriptor Calculation : A wide range of theoretical descriptors are calculated for each molecule in the dataset.

    Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed biological activity. derpharmachemica.com

    Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

    Descriptor TypeExamplesInformation Provided
    ElectronicHOMO/LUMO energies, Dipole moment, Partial atomic chargesDescribes the electronic distribution and reactivity. derpharmachemica.com
    TopologicalConnectivity indices (e.g., Randic index, Balaban index)Represents the atomic connectivity and branching of the molecule.
    Geometrical (3D)Molecular surface area, Volume, OvalityDescribes the size and shape of the molecule.
    ConstitutionalMolecular weight, Number of specific atoms or bondsBasic information about the molecular composition.

    A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds. mdpi.com

    Prediction of Spectroscopic and Photophysical Parameters

    Computational methods are invaluable for predicting and interpreting the spectroscopic and photophysical properties of molecules like this compound. nih.govbenthamscience.com Time-Dependent Density Functional Theory (TD-DFT) is a common approach for simulating electronic absorption spectra (UV-Vis). nih.govresearchgate.net

    TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov These calculations help assign the observed spectral bands to specific electronic transitions, such as π-π* and n-π* transitions, which are characteristic of phenothiazine-type molecules. mdpi.com

    In addition to absorption, these theoretical methods can also be used to investigate excited-state properties, providing insights into fluorescence and phosphorescence phenomena. nih.govnih.gov By calculating the energies of the lowest singlet (S1) and triplet (T1) excited states, it is possible to predict emission wavelengths and understand the mechanisms of photoluminescence. nih.govbenthamscience.com These predictions are crucial for the design of benzo[a]phenothiazine derivatives for applications in materials science and as fluorescent probes.

    Electrochemical Properties and Redox Behavior of 12h Benzo a Phenothiazine

    Cyclic Voltammetry and Electroanalytical Characterization

    Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of phenothiazine (B1677639) derivatives. For compounds in this class, CV typically reveals a sequence of oxidation events occurring at the nitrogen or sulfur atoms within the central ring. researchgate.netchemrxiv.org The electrochemical response of 12H-Benzo[a]phenothiazine and its analogues generally shows a primary, quasi-reversible one-electron oxidation wave. electrochem.orgnih.gov This initial oxidation corresponds to the formation of a stable radical cation. mdpi.comresearchgate.net

    In a typical cyclic voltammogram for a phenothiazine derivative, the first anodic peak (Epa) is observed during the forward scan, with a corresponding cathodic peak (Epc) on the reverse scan. mdpi.com The separation between these peak potentials (ΔEp) provides insight into the reversibility of the electron transfer process. For many phenothiazines, this first oxidation step is quasi-reversible, indicating a relatively stable radical cation intermediate. electrochem.org At higher potentials, subsequent, often irreversible, oxidation waves may appear, corresponding to the formation of less stable species like dications. researchgate.netelectrochem.org

    Scan rate dependency studies in cyclic voltammetry experiments show a linear relationship between the peak current and the square root of the scan rate, which indicates that the electrochemical process is controlled by diffusion of the molecule to the electrode surface. researchgate.net The specific potentials for these redox events are highly dependent on the solvent, the supporting electrolyte, and the molecular structure of the specific derivative. nih.gov

    Table 1: Comparative Oxidation Potentials of Selected Phenothiazine Derivatives Determined by Cyclic Voltammetry
    CompoundE1/2 or Epa (V vs. reference)Redox ProcessReference ElectrodeNotes
    10-Methyl-phenothiazine~0.85First quasireversible oxidationAg/AgClFeatures two additional irreversible oxidation steps at higher potentials. electrochem.org
    Chlorpromazine (B137089) (CPZ)0.595First reversible oxidation (Epa)Fc/Fc⁺Corresponds to the formation of the CPZ•+ radical cation. mdpi.com
    Phenothiazine (PTZ)0.55Quasi-reversible oxidation (Epa)Ag/AgClObserved as a two-electron process in acidic media. nih.gov
    Extended Phenothiazine (dibenzo-fused)0.36First reversible oxidation (E1/2)Fc/Fc⁺Structurally analogous to benzo[a]phenothiazine, showing the effect of extended conjugation. nih.gov

    Analysis of Redox Potentials and Correlation with Molecular Structure

    The redox potential of this compound is directly influenced by its molecular structure. Compared to the parent 10H-phenothiazine, the fused benzene (B151609) ring in the benzo[a]phenothiazine structure extends the π-electron system. This extension of conjugation has a significant impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

    Substituents on the phenothiazine ring system also play a critical role in tuning the redox potentials. Electron-donating groups (like alkyl or alkoxy groups) generally lower the oxidation potential by increasing electron density, while electron-withdrawing groups (like formyl or nitro groups) make the molecule more difficult to oxidize, thus increasing the potential. chemrxiv.orgelectrochem.org The structure of this compound, with its extended aromatic system, represents a specific structural modification that differentiates its redox behavior from that of phenothiazines with simple substituents. nih.gov

    Mechanisms of Electron Transfer and Electrochemical Reactivity

    The electrochemical oxidation of phenothiazines, including this compound, is widely understood to proceed via a sequential electron transfer mechanism. researchgate.net The process is initiated by the removal of a single electron from the neutral molecule (PTZ) to form a radical cation (PTZ•⁺). researchgate.netresearchgate.net This first step is often reversible or quasi-reversible, reflecting the relative stability of the resulting radical species. researchgate.net

    Step 1: Formation of the Radical Cation PTZ ⇌ PTZ•⁺ + e⁻

    This initial oxidation primarily involves the electron-rich heteroaromatic system. The resulting radical cation is stabilized by the delocalization of the unpaired electron across the extensive π-system of the molecule. researchgate.net

    Step 2: Formation of the Dication PTZ•⁺ ⇌ PTZ²⁺ + e⁻

    Investigation of Radical Species Formation and Stability

    The formation of radical species from this compound is a key feature of its chemical and electrochemical behavior. Electron Spin Resonance (ESR) spectroscopy has been a crucial tool for detecting and characterizing these radicals. nih.govscispace.com Studies have confirmed that this compound can generate radical(s) under alkaline conditions.

    The stability of the phenothiazine radical cation is a critical factor in its electrochemical performance and potential applications. This stability is largely attributed to the delocalization of the unpaired electron over the entire π-conjugated framework of the molecule. researchgate.net In this compound, the additional fused benzene ring extends this π-system, which can enhance the stability of the radical cation compared to the parent phenothiazine. This stabilization is due to the increased number of resonance structures available for delocalizing the charge and spin density. researchgate.net

    Computational studies, such as those using the Hückel molecular orbital (HMO) method, have suggested that in the radical forms of active benzo[a]phenothiazines, there is an elevated π-spin density at the sulfur atom. The environment, such as the choice of solvent and the presence of other chemical species, can also influence the stability and lifetime of the generated radicals.

    Photophysical Properties and Optoelectronic Applications

    Luminescence Characteristics: Fluorescence, Phosphorescence, and Delayed Fluorescence

    12H-Benzo[a]phenothiazine and its derivatives are known for their strong native fluorescence in a variety of organic solvents. ingentaconnect.com This luminescence is a key feature that underpins many of their applications. nih.govbenthamscience.com The electronic absorption and fluorescence spectra of these compounds have been extensively studied, providing insights into their excited state dynamics. nih.govingentaconnect.combenthamscience.com

    The fluorescence of this compound derivatives can be significantly influenced by their molecular structure and the surrounding environment. For instance, the formation of inclusion complexes with cyclodextrins can lead to enhanced fluorescence. ingentaconnect.combenthamscience.com

    Some derivatives of the isomeric 12H-benzo[b]phenothiazine have been shown to exhibit room temperature phosphorescence (RTP) in their crystalline state. google.com Furthermore, benzo[b]phenothiazine S,S-dioxide derivatives have demonstrated thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient harvesting of triplet excitons, leading to high quantum yields. google.com This TADF characteristic is particularly valuable for the development of highly efficient organic light-emitting diodes (OLEDs). google.comnih.gov The TADF mechanism relies on a small energy gap between the singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state. nih.govacs.org

    Derivatives of phenothiazine (B1677639) have been designed to exhibit dual-emission with TADF characteristics, where two emissive intramolecular charge-transfer (ICT) excited states are correlated with different molecular conformations. nih.gov For example, a pair of structural isomers, TRZ-c-BPXZ and TRZ-a-BPXZ, which use 7H-benzo[c]phenoxazine and 12H-benzo[a]phenoxazine as donor units respectively, were designed to develop multifunctional emitters. researchgate.net

    Photostability and Photoreactivity Studies

    The photostability and photoreactivity of this compound and its derivatives are critical for their practical applications, particularly in devices that are continuously exposed to light. nih.govingentaconnect.combenthamscience.com Research has shown that the phenothiazine core can undergo photooxidation. researchgate.net For instance, N-methyl phenothiazine can be photooxidized, and the reaction mechanism can be influenced by the acidity of the medium, with a competition between electron and energy transfer pathways. researchgate.net

    The unique "butterfly" nonplanar conformation of the phenothiazine unit helps to impede the formation of ground state aggregates and excimers, which can contribute to its photostability. rsc.org However, under certain conditions, such as in the presence of strong acids, radical cations can be formed, indicating a degree of photoreactivity. researchgate.net

    Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

    The promising photophysical properties of this compound derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). atomfair.com Their strong fluorescence, coupled with the potential for high quantum yields through mechanisms like TADF, is particularly advantageous for OLED applications. google.comnih.gov

    Derivatives of the isomeric 12H-benzo[b]phenothiazine have been specifically developed as blue fluorescent materials for OLEDs, demonstrating high quantum yields and narrow emission bands. google.com The rigid, conjugated structure of compounds like 12-Phenyl-12H-benzo[b]phenothiazine makes them valuable for creating novel OLED emitters and hole-transport materials. atomfair.com In OPVs, the electron-donating characteristics of the phenothiazine core are beneficial. rsc.orgatomfair.com The "donor-acceptor" molecular design approach has led to the synthesis of numerous phenothiazine derivatives with tailored properties for efficient charge separation and transport in solar cells. rsc.org

    The development of TADF emitters based on phenothiazine and its isomers has been a significant area of research. These materials can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.gov For example, phenothiazine-dibenzo[a,j]phenazine-phenothiazine triads have been synthesized and shown to exhibit TADF. nih.gov

    Development of Fluorescent Probes and Chemosensors (excluding in-vivo clinical imaging)

    The inherent fluorescence of this compound derivatives and its sensitivity to the local environment make them excellent candidates for the development of fluorescent probes and chemosensors. ingentaconnect.com These probes can be designed to detect a variety of analytes through changes in their fluorescence intensity or wavelength.

    For example, benzo[a]phenoxazinium chlorides, which share a similar structural framework, are used as near-infrared (NIR) fluorescent probes. mdpi.com The introduction of specific functional groups can impart selectivity for particular targets. For instance, the addition of a sulfonamide group to the benzo[a]phenoxazinium core enhances their specificity for staining cellular components like the vacuole membrane and endoplasmic reticulum. mdpi.com While this example is from bioimaging, the principle of functionalization to achieve analyte specificity is broadly applicable to the design of chemosensors for non-biological applications.

    The development of chemosensors often relies on the modulation of the photophysical properties of the fluorophore upon interaction with the target analyte. mdpi.com The strong and environmentally sensitive fluorescence of this compound provides a solid foundation for creating such sensory materials. ingentaconnect.com

    Solvatochromism and Environmental Sensitivity of Optical Properties

    The optical properties of this compound and its derivatives, particularly their absorption and fluorescence spectra, exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. nih.govingentaconnect.combenthamscience.com This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation. tandfonline.comscilit.com

    Studies have shown that the first excited singlet-state dipole moments of benzo[a]phenothiazine derivatives are significantly higher than their ground-state counterparts. tandfonline.com This large change in dipole moment upon excitation leads to a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases. idexlab.comresearchgate.net This is because polar solvent molecules can better stabilize the more polar excited state.

    The quantitative analysis of these solvatochromic shifts allows for the determination of excited-state dipole moments and provides insights into specific solute-solvent interactions. tandfonline.comscilit.comidexlab.com This environmental sensitivity is not only a subject of fundamental research but also a key property that can be exploited in the design of fluorescent probes that report on the polarity of their microenvironment. ingentaconnect.comresearchgate.net

    Investigation of Biological Mechanisms at the Molecular and Cellular Level

    Molecular Interactions with Biological Macromolecules

    The interaction of 12H-Benzo[a]phenothiazine with macromolecules like DNA and proteins is fundamental to its biological effects. These interactions can disrupt normal cellular processes, leading to outcomes such as the inhibition of proliferation and induction of cell death.

    A significant mechanism attributed to this compound is its ability to interact with DNA, leading to damage and the initiation of apoptosis. Studies have shown that active benzo[a]phenothiazines induce internucleosomal DNA fragmentation, a biochemical hallmark of apoptosis. nih.govunl.eduidexlab.com Specifically, this compound has been identified as a potent inducer of this process in various human myelogenous leukemic cell lines. nih.govunl.edu

    The compound's activity is selective; it effectively causes DNA fragmentation in cell lines such as HL-60, ML-1, U-937, and THP-1, but not in human T-cell leukaemic MOLT-4 or erythroleukaemic K-562 cells. nih.gov This suggests a cell-type-specific mechanism of action. Further investigation has revealed that the DNA fragmentation-inducing activity is not significantly diminished by the depletion of calcium ions from the culture medium. nih.gov While direct intercalation has been demonstrated for structurally related compounds, the primary evidence for this compound centers on its induction of DNA fragmentation. unl.edu

    Cell LineCell TypeDNA Fragmentation Induced by this compoundReference
    HL-60Human Myelogenous LeukemiaYes nih.govunl.edu
    ML-1Human Myelogenous LeukemiaYes nih.govunl.edu
    U-937Human Myelogenous LeukemiaYes nih.govunl.edu
    THP-1Human Myelogenous LeukemiaYes nih.govunl.edu
    MOLT-4Human T-cell LeukemiaNo nih.gov
    K-562Human ErythroleukemiaNo nih.gov

    The broader class of phenothiazines is known to interact with a variety of proteins and enzymes, which contributes to their biological effects. They have been shown to inhibit calcium-binding proteins like calmodulin and can modulate the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which are involved in multidrug resistance. iiarjournals.orgiiarjournals.org

    While direct enzymatic inhibition studies on this compound are not extensively detailed in the available literature, its role as a potent apoptosis inducer is frequently leveraged in studies of ABCB1 modulators. core.ac.ukiiarjournals.orguj.edu.plresearchgate.netiiarjournals.org This frequent use as a positive control implies a recognized and potent interaction with cellular pathways, even if the primary mechanism is not ABCB1 inhibition itself. core.ac.ukiiarjournals.org The biological activity of benzo[a]phenothiazines has also been linked to their ability to generate radicals, a property connected to the elevated π-spin density at the sulfur atom within the phenothiazine (B1677639) structure. idexlab.comnih.gov This suggests that redox modulation may be a key mechanism through which it interacts with cellular proteins and enzymes. nih.gov

    Modulation of Cellular Signaling Pathways

    Cellular signaling pathways are critical for regulating cell fate. The ability of a compound to influence these pathways can determine its potential as a modulator of cellular processes.

    While the PI3K/AKT/mTOR and MAPK/ERK signaling pathways are crucial in cell proliferation and survival, direct and specific studies detailing the impact of this compound on these cascades are limited in the available scientific literature. However, research on the broader class of phenothiazine derivatives suggests potential interactions. For example, the phenothiazine thioridazine (B1682328) has been shown to induce apoptosis by targeting the PI3K/Akt/mTOR pathway in certain cancer cells. iiarjournals.org Similarly, some phenothiazines are known to affect the MAPK pathway. plos.org These findings suggest a potential area for future investigation into the specific effects of this compound.

    Direct studies on the effect of this compound on specific cell cycle regulatory proteins are not extensively documented. However, investigations into structurally related compounds provide some insights. For instance, studies on certain quinobenzothiazine and diazaphenothiazine derivatives have assessed their impact on the expression of genes that regulate the cell cycle, such as TP53 and CDKN1A. unl.eduresearchgate.netdntb.gov.uaresearchgate.net Furthermore, other phenothiazine derivatives have been observed to retard recovery from DNA damage-induced G2-M checkpoint arrest, preventing cells from progressing to the G1 phase. nih.gov These findings for related compounds suggest that a potential mechanism of action for this compound could involve the disruption of cell cycle progression, though this requires direct experimental validation.

    Mechanisms of Cellular Apoptosis and Autophagy Induction

    A well-documented biological effect of this compound is its ability to induce programmed cell death, particularly apoptosis. idexlab.comresearchgate.net It is frequently used as a positive control for apoptosis induction in research. iiarjournals.orguj.edu.plresearchgate.netiiarjournals.orgiiarjournals.org

    The primary mechanism of apoptosis induction appears to be linked to its ability to cause DNA fragmentation. nih.govunl.edu This effect is particularly potent in human myelogenous leukemic cell lines. idexlab.comresearchgate.netresearchgate.net A key aspect of its pro-apoptotic activity is its capacity for radical modulation. Electron spin resonance spectroscopy has shown that biologically active benzo[a]phenothiazines, including the 12H- variant, generate radicals under alkaline conditions. nih.gov This radical-generating ability is believed to be a critical initiator of the events leading to apoptosis. nih.gov

    Studies on the broader phenothiazine class suggest that apoptosis can be triggered through both intrinsic and extrinsic pathways, involving the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3. nih.gov Furthermore, some phenothiazines have been shown to induce apoptosis through lysosomal dysfunction, characterized by intense vacuolation and increased lysosomal membrane permeability. nih.gov While apoptosis is the most studied cell death mechanism for this compound class, there is also evidence that related benzo[a]phenoxazine molecules can induce autophagic cell death in cancer cells that are resistant to apoptosis. nih.gov

    Compound ClassSpecific CompoundObserved EffectAffected Cell LinesReference
    Benzo[a]phenothiazineThis compoundInduces apoptosis and DNA fragmentationHL-60, ML-1, U-937, THP-1 (Human Myelogenous Leukemia) nih.govunl.edu
    Benzo[a]phenothiazineThis compound (M627)Known apoptosis inducer (used as positive control)L5178Y (Mouse Lymphoma), Colo 320 (Human Colon Adenocarcinoma) researchgate.netiiarjournals.org
    PhenothiazineTrifluoperazine (TFP)Augments apoptosis via caspase-8 and -9 activationU1810 (Human Lung Carcinoma) nih.gov
    PhenothiazineTrifluoperazine (TFP)Induces lysosomal dysfunction and vacuolationU1810 (Human Lung Carcinoma) nih.gov

    Mitochondrial Pathway Involvement

    The intrinsic mitochondrial pathway of apoptosis is a critical target for many anticancer agents, and phenothiazine derivatives, including benzo[a]phenothiazines, are no exception. mdpi.com These compounds can induce apoptosis by disrupting mitochondrial function. This process often involves the modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins, which are key regulators of mitochondrial integrity. mdpi.comtandfonline.com

    Studies on various cancer cell lines have demonstrated that phenothiazine derivatives can trigger mitochondrial-mediated apoptosis. tandfonline.combrieflands.com For instance, some derivatives cause a decrease in the mitochondrial membrane potential, a key event in the early stages of apoptosis. mdpi.commdpi.com This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. scielo.org.arnih.gov Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and subsequently the executioner caspases, leading to programmed cell death. nih.gov

    The pro-apoptotic activity is often linked to an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2. mdpi.comtandfonline.com This shift in balance promotes the permeabilization of the mitochondrial outer membrane. Furthermore, some phenothiazine derivatives have been shown to induce the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and further potentiate the apoptotic signal. frontiersin.orgresearchgate.net

    Compound/Derivative GroupCell Line(s)Observed Mitochondrial EffectsReference(s)
    Fluphenazine, TrifluoperazineMelanomaG0/G1 phase arrest, mitochondria-mediated apoptosis brieflands.com
    ThioridazineOvarian, lung, and cervical cancersG0/G1 arrest, mitochondrial apoptosis brieflands.com
    PromethazineLeukemia, colorectal cancerMitochondrial apoptosis brieflands.com
    Diazaphenothiazine derivativesSNB-19, MDA-MB-231Induction of mitochondrial apoptosis (indicated by BAX/BCL-2 ratio) mdpi.comtandfonline.com
    Benzothiazole (B30560) derivative (BTD)Colorectal tumor cellsLoss of mitochondrial transmembrane potential, ROS generation researchgate.net
    Phenothiazine-F16 hybridBT474 breast cancer cellsMitochondrial dysfunction mdpi.com

    DNA Fragmentation and Cell Differentiation Induction

    A hallmark of apoptosis is the fragmentation of nuclear DNA into nucleosome-sized units. nih.gov Several studies have confirmed that this compound and some of its derivatives are potent inducers of this process in specific cancer cell lines. nih.govunl.edu

    Notably, this compound, 5-oxo-5H-benzo[a]phenothiazine, and 9-methyl-12H-benzo[a]phenothiazine have demonstrated significant DNA fragmentation-inducing activity in human myelogenous leukemic cell lines such as HL-60, ML-1, U-937, and THP-1. nih.gov This effect is characteristic of apoptotic cell death. researchgate.netidexlab.com Interestingly, this activity appears to be cell-type specific, as these compounds did not induce DNA fragmentation in human T-cell leukemic MOLT-4 or erythroleukemic K-562 cell lines. nih.gov

    In addition to inducing apoptosis, benzo[a]phenothiazines have been found to induce monocytic differentiation in human myelogenous leukemic cells. unl.eduresearchgate.netidexlab.comnih.gov This means they can cause the cancer cells to mature into cells resembling normal monocytes, a process that can halt their uncontrolled proliferation. The differentiation-inducing activity has been linked to the radical-producing potential of these compounds. idexlab.comnih.gov

    Some phenothiazine derivatives can also exert their effects by intercalating into the DNA, which can inhibit DNA replication and lead to cellular damage. researchgate.netiiarjournals.org This direct interaction with DNA represents another mechanism by which these compounds can exert their anticancer effects. nih.gov

    Antimicrobial Action Mechanisms at the Cellular Level

    Phenothiazine derivatives, including benzo[a]phenothiazines, exhibit a broad spectrum of antimicrobial activities through various cellular mechanisms. iiarjournals.orgnih.govuj.edu.pliiarjournals.orgiiarjournals.orgiiarjournals.org

    Membrane Disruption and Efflux Pump Inhibition

    One of the primary antimicrobial mechanisms of phenothiazines is the disruption of the integrity of the microbial cell membrane. frontiersin.org As amphiphilic molecules, they can intercalate into the lipid bilayer, altering its fluidity and organization, which can lead to increased permeability and ultimately cell death. frontiersin.org

    A crucial aspect of their antimicrobial action is the inhibition of efflux pumps. brieflands.comacs.org Efflux pumps are proteins in the cell membrane of microorganisms that actively transport antimicrobial agents out of the cell, conferring multidrug resistance (MDR). researchgate.net Phenothiazines can inhibit these pumps, leading to the accumulation of antibiotics inside the bacterial cell and restoring their efficacy. brieflands.comiiarjournals.org This makes them promising candidates for use as adjuvants in combination therapies against MDR pathogens. uj.edu.pl Thioridazine, for example, has been shown to inhibit efflux pumps in Mycobacterium avium and Mycobacterium smegmatis. brieflands.com

    Inhibition of Microbial Growth and Virulence Factors

    Phenothiazine derivatives have been shown to inhibit the growth of various bacterial and fungal strains. nih.govoup.comb-cdn.netpreprints.org For example, chlorpromazine (B137089) has demonstrated antibacterial properties against multidrug-resistant strains of Acinetobacter baumannii. nih.gov The antimicrobial activity can be attributed to the generation of reactive oxygen species (ROS) and damage to the cell membrane and DNA. nih.gov

    Beyond direct growth inhibition, some phenothiazines can also attenuate the virulence of pathogenic microorganisms. nih.gov This includes the inhibition of biofilm formation, a key virulence factor that protects bacteria from antibiotics and the host immune system. nih.gov Phenothiazine has been shown to reduce the metabolic activity and biomass of Candida albicans biofilms. oup.com Furthermore, phenothiazines can inhibit the production of other virulence factors such as pyocyanin, proteases, rhamnolipids, and hemolysins in Pseudomonas aeruginosa. nih.gov

    Phenothiazine DerivativeMicrobial TargetMechanism of ActionReference(s)
    Thioridazine, ChlorpromazineMycobacterium avium, Mycobacterium smegmatisEfflux pump inhibition brieflands.com
    ChlorpromazineAcinetobacter baumannii (MDR strains)ROS production, cell membrane and DNA damage nih.gov
    PhenothiazineCandida albicansInhibition of biofilm formation, fungistatic and fungicidal activity oup.com
    PhenothiazinePseudomonas aeruginosaInhibition of biofilm formation and production of virulence factors (pyocyanin, protease, rhamnolipid, hemolysin) nih.gov
    1,4-benzothiazine derivativesStaphylococcus aureus (NorA overexpressing strain)NorA efflux pump inhibition acs.org

    Antioxidant Activity Mechanisms

    Phenothiazines are recognized for their antioxidant properties, which are primarily attributed to the chemical nature of the phenothiazine core. nih.govrsc.org They can act as potent radical scavengers, protecting cells from oxidative damage. nih.gov

    The antioxidant mechanism of phenothiazines involves the donation of a hydrogen atom from the nitrogen of the central thiazine (B8601807) ring to a free radical, thereby neutralizing it. physchemres.orgphyschemres.org This process results in the formation of a stable phenothiazinyl radical, which is less reactive and thus terminates the radical chain reaction. rsc.org The addition of certain functional groups to the phenothiazine structure can significantly enhance its antiradical properties. nih.gov

    In some contexts, phenothiazines can also exhibit pro-oxidant activity, particularly in lipid environments, where the formed phenothiazinyl radical can be stable and potentially toxic. rsc.org However, in aqueous environments, they generally act as effective antioxidants. rsc.org Phenothiazines have been shown to protect DNA and lipids from oxidation. oup.com Their ability to scavenge free radicals and activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, underscores their potential in mitigating oxidative stress-related conditions. nih.gov

    Immunomodulatory Effects (mechanistic, not clinical)

    Phenothiazines, including benzo[a]phenothiazines, have been shown to possess immunomodulatory activities. iiarjournals.orgiiarjournals.org These effects are not related to their clinical applications but rather to their mechanistic interactions with components of the immune system.

    Studies have shown that some benzo[a]phenothiazines can inhibit the mitogen-induced blast transformation of human peripheral blood lymphocytes. nih.gov They can also significantly inhibit the production of tumor necrosis factor (TNF), a pro-inflammatory cytokine, by human mononuclear cells when stimulated by endotoxin (B1171834) or heat-killed Staphylococcus aureus. nih.gov This suggests a potential anti-inflammatory role at the cellular level.

    Furthermore, some benzo[a]phenothiazine derivatives have been observed to stimulate T-cell blast formation and natural killer (NK) cell activity, possibly through the activation of monocytes and macrophages. researchgate.netidexlab.com They can also enhance antibody-dependent cellular cytotoxicity (ADCC) of human peripheral blood mononuclear cells. researchgate.netidexlab.com These findings indicate that benzo[a]phenothiazines can modulate various aspects of the immune response, although the precise mechanisms and clinical relevance are still under investigation.

    Structure Activity Relationship Sar Studies for Mechanistic Insights

    Elucidation of Key Pharmacophores and Structural Motifs for Specific Biological Pathways

    The core 12H-Benzo[a]phenothiazine structure is a key pharmacophore, a molecular framework that carries the essential features responsible for its biological activity. The fusion of a benzene (B151609) ring to the phenothiazine (B1677639) scaffold creates an extended π-conjugated system, which is crucial for its electronic properties and interactions with biological targets. The nonplanar, butterfly-like conformation of the phenothiazine ring system is a significant structural feature that can influence how the molecule interacts with cellular components. rsc.org

    For anticancer activity, the unsubstituted this compound has demonstrated potent differentiation-inducing activity in human myelogenous leukemic cell lines. nih.gov This suggests that the fundamental tetracyclic ring system itself is a primary determinant of this specific biological response. The introduction of an azine ring, such as pyridine (B92270) or quinoline (B57606), in place of a benzene ring leads to new azaphenothiazine scaffolds, which can then be further modified to explore new biological activities. unl.edu

    In the context of antimicrobial photosensitizers, the benzo[a]phenothiazinium chromophore, a cationic form of the molecule, is a key structural motif. The replacement of the oxygen atom in the analogous benzo[a]phenoxazinium structure with a sulfur atom to form the benzo[a]phenothiazinium salt, such as in 5-(ethylamino)-9-diethylaminobenzo[a]phenothiazinium chloride (EtNBS), was a critical modification that led to a potent photosensitizer. nih.gov This highlights the importance of the chalcogen atom (sulfur in this case) within the heterocyclic ring for photodynamic therapy applications. nih.gov

    The association of the phenothiazine and thiazole (B1198619) pharmacophores within the same molecular framework has been a strategy for designing new biologically active compounds. mdpi.com For instance, merging a benzothiazole (B30560) (BTA) unit with the phenothiazine core to create 2-substituted-Thiazolo[5,4-b]phenothiazine derivatives is an approach to develop novel drug candidates with potentially new pharmacological profiles. mdpi.com

    Impact of Substituent Effects on Molecular Interactions and Cellular Responses

    The introduction of various substituents at different positions on the this compound core has a profound impact on its biological activity, influencing its molecular interactions and cellular responses.

    Substitution on the Benzene Rings: Methyl substitution on the benzo ring has been shown to be significant. Specifically, 9-methyl-12H-benzo[a]phenothiazine and 10-methyl-12H-benzo[a]phenothiazine exhibited high activity in inducing monocytic differentiation of human myelogenous leukemic cell lines. unl.edunih.gov In contrast, a methyl group at the 11-position of a related quinobenzothiazine ring resulted in a loss of activity. unl.edu This highlights the regioselectivity of substituent effects.

    Substitution on the Thiazine (B8601807) Nitrogen Atom (N-12): Alkylation at the N-12 position is a common strategy to modify the properties of phenothiazine derivatives. The presence of dialkylaminoalkyl substituents at the nitrogen atom of the thiazine ring appears to be crucial for anticancer activity in some derivatives. unl.edu For example, in a series of 12-substituted quino[3,4-b]benzothiazines, derivatives with these side chains showed activity comparable to cisplatin. unl.edu However, in the case of 12H-benzo-3,6-diazaphenothiazines, the introduction of dimethylaminopropyl and piperidinylethyl groups at the thiazine nitrogen did not significantly improve anticancer activity against glioblastoma and melanoma cell lines. unl.edu

    Oxidation of the Sulfur Atom: Oxidation of the sulfur atom to a sulfoxide (B87167), as seen in 5-oxo-5H-benzo[a]phenothiazine, also results in a compound with potent differentiation-inducing activity, similar to the parent this compound. nih.gov This indicates that the electronic properties of the central ring can be modulated without losing this specific biological function.

    A summary of the impact of substituents on the anticancer activity of some this compound derivatives is presented below:

    Compound/DerivativeSubstituent(s)Biological ActivityCell LinesReference
    This compoundNonePotent differentiation-inducing activityHuman myelogenous leukemic cells (ML-1, U-937, THP-1) nih.gov
    9-Methyl-12H-benzo[a]phenothiazine9-CH₃High differentiation-inducing activityHuman myelogenous leukemic cells unl.edu
    10-Methyl-12H-benzo[a]phenothiazine10-CH₃High differentiation-inducing activityHuman myelogenous leukemic cells unl.edu
    5-Oxo-5H-benzo[a]phenothiazine5-oxoPotent differentiation-inducing activityHuman myelogenous leukemic cells (ML-1, U-937, THP-1) nih.gov
    12-(dialkylaminoalkyl)-quino[3,4-b]benzothiazinesN-dialkylaminoalkylActive (similar to cisplatin)Not specified unl.edu
    12-(dimethylaminopropyl)-benzo-3,6-diazaphenothiazineN-(CH₂)₃N(CH₃)₂Not significantly improved activityGlioblastoma SNB-19, Melanoma C-32 unl.edu
    12-(piperidinylethyl)-benzo-3,6-diazaphenothiazineN-(CH₂)₂-piperidineNot significantly improved activityGlioblastoma SNB-19, Melanoma C-32 unl.edu

    Correlation of Molecular Descriptors with Observed Mechanistic Phenomena

    Molecular descriptors, which are numerical values that quantify the physical, chemical, or electronic properties of a molecule, have been used to establish correlations with the biological activity of this compound derivatives.

    One of the key findings is the relationship between the dipole moments of benzo[a]phenothiazines and their biological activity. nih.gov A study investigating nine benzo[a]phenothiazines found that the active compounds, including this compound and its 9-, 10-, and 11-methyl derivatives, exhibited a significantly smaller calculated ground-state dipole moment (μg) and a larger first excited-state dipole moment (μe). nih.gov The ratio of these dipole moments (μe/μg) was found to be a useful parameter for estimating biological activity. Active compounds had a μe/μg ratio ranging from 3.25 to 4.38, whereas inactive compounds had a ratio between 1.77 and 2.72. nih.gov This suggests that the electronic redistribution upon excitation is a critical factor for the observed differentiation-inducing and antitumor activities. nih.gov

    The topological polar surface area (TPSA) is another descriptor that has been considered. For a series of phenothiazine-3-sulphonamide derivatives, it was hypothesized that an increase in TPSA could reduce the transport ability of the drugs, thereby affecting their biological activities. b-cdn.net

    The predicted collision cross-section (CCS) is a descriptor that relates to the size and shape of a molecule in the gas phase. For this compound, predicted CCS values have been calculated for various adducts, which can be useful in analytical studies and for understanding its interactions. uni.lu

    A table summarizing the correlation of molecular descriptors with the activity of this compound and its analogs is provided below:

    Molecular DescriptorObservationCorrelation with ActivityReference
    Ground-state dipole moment (μg)Smaller value in active compoundsInverse correlation nih.gov
    First excited-state dipole moment (μe)Larger value in active compoundsDirect correlation nih.gov
    μe/μg ratio3.25 - 4.38 for active compoundsDirect correlation nih.gov
    Topological Polar Surface Area (TPSA)Increase may reduce transportInverse correlation hypothesized b-cdn.net

    Rational Design of Analogues for Targeted Mechanistic Efficacy

    The insights gained from SAR studies are instrumental in the rational design of new this compound analogues with improved efficacy and selectivity for specific biological targets.

    The modification of the basic structural fragments of phenothiazines, including this compound, by altering the molecular conformation or introducing additional substituents can affect drug-receptor interactions. nih.gov This principle guides the design of new derivatives. For example, recognizing that the mechanism of antitumor activity for some phenothiazine derivatives is based on DNA intercalation, new pyridoquinothiazinium salts have been synthesized as structural analogues of quinobenzothiazines with the aim of enhancing this interaction. nih.gov

    The development of photosensitizers for photodynamic therapy (PDT) provides a clear example of rational design. Starting from the observation that certain benzophenoxazinium dyes accumulate in tumors, researchers rationally designed novel analogues. Replacing the oxygen atom with a sulfur atom to create the benzo[a]phenothiazinium dye EtNBS resulted in a significantly more effective photosensitizer. nih.gov Further extending this logic, a benzo[a]phenoselenazinium analogue (containing selenium) was synthesized and found to be an effective broad-spectrum antimicrobial PDT agent. nih.gov This systematic variation of the chalcogen atom demonstrates a rational approach to optimizing photophysical and biological properties. nih.gov

    Another strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. For instance, the synthesis of phenothiazine derivatives carrying a sulfonamide moiety is a rational approach to developing hybrid molecules with potential new biological activities. mdpi.com

    The design of strong reducing organic photoredox catalysts also illustrates this principle. By creating 12-aryl dihydrobenzoacridines, which are structurally related to the phenothiazine core, researchers have developed catalysts with a free NH group that enables a unique catalytic mechanism. acs.org This demonstrates how rational structural modifications can unlock new chemical reactivity and applications.

    Advanced Analytical Method Development for 12h Benzo a Phenothiazine

    Chromatographic Techniques for Purity Assessment and Mixture Analysis

    Chromatography is the cornerstone of analytical chemistry for separating complex mixtures and assessing the purity of compounds. For a molecule like 12H-Benzo[a]phenothiazine, techniques such as HPLC, GC-MS, and LC-MS/MS are indispensable for isolating it from starting materials, byproducts, and degradants.

    High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is the most common mode for phenothiazine (B1677639) analysis.

    The addition of a benzo ring to the phenothiazine structure increases its hydrophobicity. Therefore, this compound is expected to be more strongly retained on a C18 column than the parent phenothiazine, leading to a longer retention time under identical conditions. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure adequate separation from both more polar and less polar impurities. Detection is commonly performed using a UV-Vis diode-array detector (DAD), leveraging the extensive chromophore of the molecule.

    Table 1: Representative HPLC Parameters for Phenothiazine Analysis (Note: These are typical conditions for phenothiazine derivatives and would require optimization for this compound)

    ParameterTypical Condition
    ColumnReversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
    Mobile PhaseA: 0.05 M Ammonium Acetate; B: Acetonitrile/Methanol
    ElutionGradient
    Flow Rate1.0 mL/min
    DetectionUV at 240-254 nm
    Column TemperatureAmbient or controlled (e.g., 40 °C)

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is suitable for thermally stable and volatile compounds. While the parent phenothiazine can be analyzed by GC-MS, the higher molecular weight and potentially lower volatility of this compound may require higher temperatures for elution, which risks thermal degradation. researchgate.net

    In GC-MS analysis, the compound is vaporized and separated in a capillary column. The mass spectrometer then ionizes the eluted compound, typically via electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. For this compound (molar mass ≈ 249.33 g/mol ), the molecular ion peak would be expected at m/z 249, with a fragmentation pattern characteristic of the stable aromatic ring system.

    Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers the ideal combination of selectivity and sensitivity for analyzing compounds like this compound in complex matrices. It couples the separation power of HPLC with the specificity of tandem mass spectrometry. This technique is particularly valuable as it does not require the analyte to be volatile or thermally stable. nih.govnih.gov

    After separation on an HPLC column, the analyte is ionized, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound at m/z 250) is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling trace-level quantification. chromatographyonline.com

    Table 2: Predicted LC-MS/MS Transitions for this compound (Note: These are hypothetical values and require experimental verification)

    AnalyteIonization ModePrecursor Ion (m/z)Predicted Product Ions (m/z)
    This compoundESI Positive250.1 [M+H]⁺Fragments resulting from loss of S, H, or ring cleavage

    Spectrophotometric and Spectrofluorometric Assays for Quantification

    Spectroscopic methods are often used for the rapid quantification of phenothiazines, leveraging their ability to absorb and emit light.

    UV-Visible spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The extended π-conjugated system of this compound is expected to result in strong absorption in the UV-Vis region. A common spectrophotometric method for phenothiazines involves their oxidation to form a stable, colored radical cation, which can be measured colorimetrically. sciencepub.net For this compound, a method could be developed by reacting the compound with an oxidizing agent (e.g., potassium iodate) in an acidic medium and measuring the absorbance of the resulting species at its wavelength of maximum absorbance (λmax). sciencepub.net

    Spectrofluorometry is an even more sensitive technique. Many phenothiazine derivatives are fluorescent or can be converted into fluorescent products. researchgate.net For instance, oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) often yields a strongly fluorescent compound. nih.gov This principle can be applied to this compound. The assay would involve controlled oxidation followed by measurement of the fluorescence intensity at specific excitation and emission wavelengths. The larger aromatic system of this compound may shift its fluorescence spectra to longer wavelengths compared to the parent phenothiazine. nih.govmdpi.com

    Electrochemical Detection Methods for Trace Analysis

    The phenothiazine nucleus is electrochemically active and can be easily oxidized at a solid electrode. This property forms the basis for highly sensitive electrochemical detection methods. researchgate.netmdpi.comnih.gov When coupled with HPLC, electrochemical detection (HPLC-ED) can provide trace-level analysis of phenothiazines. nih.gov

    The analysis of this compound would involve the application of a specific potential to a working electrode (e.g., glassy carbon). As the compound elutes from the HPLC column and passes over the electrode, it undergoes oxidation, generating a measurable electrical current. The current produced is directly proportional to the concentration of the compound. This method is known for its high sensitivity and is particularly useful for detecting minute quantities of the analyte. The specific oxidation potential would need to be determined experimentally for this compound, likely through cyclic voltammetry.

    Future Directions and Emerging Research Perspectives

    Unexplored Synthetic Avenues for Novel 12H-Benzo[a]phenothiazine Derivatives

    While established methods for synthesizing the this compound core exist, the exploration of its full chemical space remains a fertile ground for discovery. Future synthetic efforts could focus on several key areas:

    Advanced Cyclization Strategies: Developing novel intramolecular and intermolecular cyclization reactions to build the tetracyclic framework from more accessible starting materials. This could involve exploring transition-metal-catalyzed cross-coupling reactions or novel rearrangements that offer greater control over substituent placement.

    Post-Functionalization using Photoredox Catalysis: A significant advancement has been the use of phenothiazine (B1677639) derivatives themselves as organocatalysts. For instance, 12-phenyl-12H-benzo[b]phenothiazine has been employed as an organophotoredox catalyst for polymer modification under visible light. isct.ac.jp This opens up a major unexplored avenue: the "post-functionalization" of the this compound core itself. Using modern techniques like C-H activation or photoredox catalysis could allow for the direct introduction of a wide array of functional groups onto the aromatic rings, bypassing the need for multi-step syntheses starting from pre-functionalized precursors.

    Synthesis of Complex Architectures: Research could target the synthesis of more complex molecular architectures incorporating the this compound unit. This includes the creation of macrocycles, molecular cages, and helicenes, where the unique steric and electronic properties of the benzophenothiazine core can be harnessed. The successful synthesis of double heterohelicenes from the related 12H-benzo[b]phenoxazine scaffold suggests that oxidative coupling methods could be a viable strategy for creating chiral, high-dimensional structures from this compound. chemrxiv.org

    Bio-conjugation and Hybrid Molecules: A promising direction is the development of synthetic routes to covalently link this compound to other pharmacophores, peptides, or targeting ligands. Such hybrid molecules or conjugates could exhibit synergistic biological activities or enhanced target specificity. nih.gov

    Identification of New Biological Targets and Pathways for Mechanistic Exploration

    Existing research has identified this compound derivatives as potent agents against various cancer cell lines, with activities linked to the induction of apoptosis and cell differentiation. unl.eduidexlab.com However, the precise molecular mechanisms are not fully elucidated, presenting numerous opportunities for future investigation.

    Beyond Known Targets: While general phenothiazines are known to interact with dopamine (B1211576) and serotonin (B10506) receptors and modulate ABC transporters, the specific targets responsible for the anticancer effects of this compound are less clear. Future studies could use unbiased screening approaches like proteomics and chemical genetics to identify novel protein binding partners. For example, while NADPH oxidases (NOXs) have been suggested as a potential target for some new phenothiazine conjugates, this has yet to be confirmed for the this compound class. nih.gov Similarly, exploring its effect on other established cancer targets like tubulin or histone deacetylases (HDACs), which are modulated by other phenothiazine derivatives, could be fruitful. ekb.eg

    Elucidating Signaling Pathways: It has been suggested that the biological activity of benzo[a]phenothiazines may be initiated by radical-mediated reactions. nih.gov A key future direction is to map the downstream signaling cascades triggered by this radical formation. Investigating the specific pathways involved in apoptosis (e.g., intrinsic vs. extrinsic pathways, roles of specific caspases) and monocytic differentiation in leukemic cells is crucial. idexlab.com

    Exploring New Therapeutic Areas: Given its interaction with CNS receptors, research could explore the potential of novel, rationally designed this compound derivatives for neurodegenerative diseases, moving beyond the classical antipsychotic applications. uct.ac.za Furthermore, its established antimicrobial potential could be revisited to tackle multidrug-resistant (MDR) pathogens by identifying its specific bacterial or fungal targets.

    Table 1: Potential Biological Targets for Future Investigation This table is interactive. Click on the headers to sort.

    Target Class Potential Specific Target Rationale/Supporting Evidence Relevant Citations
    Enzymes NADPH Oxidases (NOXs) Suggested as a target for other novel phenothiazine conjugates; role in oxidative stress. nih.gov
    Histone Deacetylases (HDACs) Other phenothiazine derivatives have shown HDAC inhibitory activity. ekb.eg
    Transport Proteins Specific ABC Transporters General phenothiazine activity is linked to ABC transporters like P-glycoprotein.
    Structural Proteins Tubulin Tubulin polymerization is a known target for other classes of phenothiazines. ekb.eg
    Receptors Non-Dopaminergic GPCRs Known to interact with CNS receptors; exploring new receptor subtypes could reveal novel therapeutic applications. , uct.ac.za

    Integration of this compound in Advanced Functional Materials (beyond optoelectronics)

    The unique electronic and redox properties of the this compound scaffold make it an attractive candidate for a new generation of functional materials, extending beyond its well-documented optoelectronic uses.

    Organocatalysis: A groundbreaking area of research is the use of phenothiazine derivatives as organophotoredox catalysts. A 12-phenyl-12H-benzo[b]phenothiazine catalyst has been successfully used in visible-light-driven polymer postfunctionalization to create materials with enhanced properties like fire resistance. isct.ac.jp This opens a vast, unexplored field for designing a library of this compound-based catalysts for a wide range of challenging organic transformations.

    Chemosensors: The core structure can be functionalized with specific recognition moieties (e.g., crown ethers, calixarenes) to create selective chemosensors. Binding of an analyte (such as a metal ion or a small organic molecule) could induce a change in the electrochemical or colorimetric properties of the benzophenothiazine unit, enabling detection.

    Redox-Active Polymers and Gels: The reversible redox behavior of the phenothiazine core can be exploited by incorporating it into polymer backbones or as pendant groups. Such materials could find applications in energy storage (as cathode materials in batteries), electrochromic devices, or as responsive gels that change properties in response to an electrical stimulus.

    Smart Dyes and Pigments: While used historically as dyes, modern applications could involve creating "smart" pigments that change color in response to environmental stimuli like temperature, pH, or specific chemicals, leveraging the sensitivity of the phenothiazine electronic structure.

    Advancements in Computational and Theoretical Approaches for Predictive Modeling

    Computational chemistry offers powerful tools to accelerate the design and discovery of new this compound derivatives with tailored properties, reducing the need for exhaustive experimental work.

    Machine Learning and QSAR: Future research can move beyond traditional DFT and Hückel molecular orbital (HMO) methods. nih.govmdpi.com Machine learning (ML) algorithms can be trained on existing experimental data to develop robust Quantitative Structure-Activity Relationship (QSAR) models. These models could predict the biological activity (e.g., anticancer potency, target specificity) or material properties of virtual compounds before they are synthesized.

    Molecular Dynamics (MD) Simulations: While molecular docking can predict binding poses, MD simulations can provide deeper insights into the dynamic interactions between this compound derivatives and their biological targets (e.g., enzymes, DNA). These simulations can help elucidate mechanisms of action, calculate binding free energies, and understand how specific mutations in a target protein might affect binding.

    Predictive ADMET Modeling: In silico tools are crucial for early-stage drug development to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. uct.ac.za Applying advanced predictive models to virtual libraries of this compound derivatives can help prioritize candidates with favorable drug-like properties and a lower likelihood of causing adverse effects, such as neuroleptic side effects.

    Q & A

    Q. What are the recommended synthetic routes for 12H-Benzo[a]phenothiazine, and how can intermediates be characterized?

    this compound is typically synthesized via multi-step protocols involving heterocyclic ring formation and functionalization. A common approach involves cyclization reactions using sulfur-containing precursors (e.g., thiols or sulfides) and aromatic amines. For intermediates, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Infrared (IR) spectroscopy can confirm functional groups like amines or thioethers .

    Q. What physicochemical properties of this compound are essential for preclinical studies?

    Key properties include:

    PropertyValueReference
    Molecular weight249.33 g/mol
    Melting point136–137 °C
    LogP (lipophilicity)Predicted: -0.11 ± 0.20
    Aqueous solubilityLow (requires solubilizers)

    These parameters inform formulation strategies, such as using cyclodextrin-based carriers for solubility enhancement .

    Q. How can researchers screen this compound derivatives for bioactivity?

    Initial screening involves in vitro assays:

    • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    • Anti-inflammatory : COX-2 inhibition assays .
      Dose-response curves and IC₅₀ values should be calculated using triplicate measurements to ensure reproducibility .

    Advanced Research Questions

    Q. How can microwave-assisted synthesis optimize this compound nanocomposites for sustained drug delivery?

    Microwave synthesis (e.g., 300 W, 60°C) reduces reaction time and improves yield compared to conventional methods. Hydroxypropyl-β-cyclodextrin (HPβCD) is a preferred carrier due to its cavity size and solubilizing capacity. Key parameters:

    • Drug loading : Optimized via Box-Behnken experimental design (factors: polymer ratio, temperature, irradiation time) .
    • Release kinetics : Fitted to the Korsmeyer-Peppas model to distinguish Fickian diffusion from anomalous transport .

    Q. What strategies resolve contradictions in reported HDAC inhibition data for phenothiazine derivatives?

    Discrepancies in histone deacetylase (HDAC) inhibition may arise from:

    • Structural isomerism : Positional differences (e.g., C-10 vs. C-2 substitution) alter binding affinity .
    • Assay conditions : Variations in pH, temperature, or enzyme isoforms (e.g., HDAC6 vs. HDAC1) .
      Validate results using orthogonal assays (e.g., fluorometric vs. ELISA) and molecular docking to confirm binding poses .

    Q. How do computational studies enhance the design of this compound-based anxiolytics?

    Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing receptor interactions. Molecular dynamics simulations assess stability in lipid bilayers for blood-brain barrier penetration. Schiff base derivatives (e.g., D1-D10) are prioritized based on docking scores with GABA-A receptors .

    Q. What experimental designs address challenges in scaling up this compound synthesis?

    Central composite design (CCD) identifies critical factors (e.g., catalyst concentration, reaction time). For example:

    • Factor 1 : Pd/C loading (0.5–2.0 mol%)
    • Factor 2 : Temperature (80–120°C)
      Response surface methodology (RSM) maximizes yield while minimizing byproducts .

    Methodological Notes

    • Contradiction Management : Compare data across multiple studies (e.g., bioactivity in vs. ).
    • Advanced Characterization : Use X-ray crystallography for absolute configuration determination .
    • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.